molecular formula C8H7N3O B13255929 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 22926-74-5

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B13255929
CAS No.: 22926-74-5
M. Wt: 161.16 g/mol
InChI Key: UTDAFKFEIXDFSW-UHFFFAOYSA-N
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Description

Significance of Oxadiazole Scaffolds in Modern Chemical and Biological Research

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. gsconlinepress.com Depending on the position of the nitrogen atoms, they exist in four isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.govwikipedia.org Among these, the 1,2,4- and 1,3,4-isomers are particularly stable and have become prevalent scaffolds in the development of new therapeutic agents and other functional materials. wikipedia.orgnih.govchim.it

The 1,2,4-oxadiazole ring, in particular, is noted for its unique bioisosteric properties and a broad spectrum of biological activities, making it a valuable framework in drug discovery. nih.govmdpi.com This has led to a significant increase in research interest in 1,2,4-oxadiazole-based compounds over the last few decades. nih.gov

Historical Perspectives and Evolution of Oxadiazole Chemistry

The first synthesis of the 1,2,4-oxadiazole heterocycle was reported in 1884 by Tiemann and Krüger. nih.gov Despite its early discovery, the heterocycle did not gain significant attention from chemists for nearly 80 years. nih.gov It was the discovery of its photochemical rearrangement into other heterocyclic systems that sparked broader interest. nih.gov The first major synthesis of pyridine (B92270) derivatives, a key component of the title compound, was described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org Modern synthetic methods for 1,2,4-oxadiazoles often involve the heterocyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.gov

Role of 1,2,4-Oxadiazoles as Bioisosteres in Molecular Design

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties to retain biological activity, is a key strategy in drug design. researchgate.net The 1,2,4-oxadiazole ring is widely recognized as a bioisostere for ester and amide groups. mdpi.comresearchgate.netnih.gov This is a particularly useful substitution because esters and amides can be susceptible to hydrolysis by enzymes in the body. mdpi.comresearchgate.net By replacing these groups with the more stable 1,2,4-oxadiazole ring, medicinal chemists can develop drug candidates with improved metabolic stability and better pharmacological profiles. nih.govnih.gov

Functional GroupBioisosteric ReplacementKey Advantage
Ester1,2,4-OxadiazoleResistance to hydrolysis by esterases mdpi.comresearchgate.net
Amide1,2,4-OxadiazoleIncreased metabolic stability mdpi.comnih.gov

This bioisosteric relationship has been successfully exploited in the development of a wide range of therapeutic agents. nih.govguidechem.com

Rationale for Investigating Pyridine-Substituted Oxadiazole Derivatives

The investigation of hybrid molecules that contain both a pyridine and an oxadiazole ring, such as 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine, is driven by the well-established importance of each individual component in medicinal chemistry and the potential for synergistic effects.

Importance of Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural products, including some vitamins. nih.govresearchgate.netrsc.org Its presence can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. Pyridine-containing drugs have been developed for a wide array of therapeutic areas. nih.gov

Examples of Therapeutic Areas for Pyridine-Containing Drugs

Therapeutic Area Example Drug(s)
Anticancer Imatinib, Abiraterone nih.govnih.gov
Antiviral Atazanavir, Delavirdine nih.govnih.gov
Antiulcer Omeprazole, Esomeprazole nih.govnih.gov
Cardiovascular Amlodipine nih.gov
Antitubercular Isoniazid (B1672263) nih.gov

Between 2014 and 2023, a significant number of drugs approved by the US FDA contained a pyridine ring, with the largest category being anticancer agents. nih.govrsc.org

Synergistic Potential of Oxadiazole-Pyridine Hybrid Systems

The combination of an oxadiazole and a pyridine ring into a single molecule creates a "hybrid" compound that may exhibit enhanced biological activity or a novel mechanism of action compared to molecules containing only one of these rings. researchgate.net Researchers have explored the synthesis of various oxadiazole-pyridine based compounds to investigate their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.gov For instance, some studies have shown that pyridyl-oxadiazole motifs can act as promising recognition elements for G-quadruplexes, which are nucleic acid structures implicated in cancer. nih.gov The pyridine-like nitrogen atoms of the oxadiazole core can also impart coordinating behavior, making these compounds of interest as organic ligands. chim.it The exploration of such hybrid systems continues to be a promising avenue in the quest for new and more effective therapeutic agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAFKFEIXDFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22926-74-5
Record name 3-methyl-5-(pyridin-4-yl)-1,2,4-oxadiazole
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Advanced Spectroscopic and Structural Characterization of 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Pyridine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information regarding the functional groups and bond vibrations within a molecule. For 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine, these methods allow for the characterization of the constituent pyridine (B92270) and 1,2,4-oxadiazole (B8745197) rings, as well as the methyl substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its specific structural motifs. The analysis integrates data from known spectra of substituted pyridines and 1,2,4-oxadiazole derivatives to assign the principal vibrational modes. nih.govnih.govresearchgate.net

Key vibrational regions and their assignments include:

Aromatic C-H Stretching: Vibrations associated with the pyridine ring's C-H bonds typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl (CH₃) group attached to the oxadiazole ring will show characteristic symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

C=N and C=C Ring Stretching: The pyridine and oxadiazole rings contain multiple C=N and C=C bonds. Their stretching vibrations result in a series of sharp, medium-to-strong intensity bands in the 1650-1400 cm⁻¹ fingerprint region. nih.govresearchgate.net The pyridine ring stretching modes are typically observed around 1600 cm⁻¹, 1580 cm⁻¹, 1480 cm⁻¹, and 1430 cm⁻¹. researchgate.net

C-N and N-O Stretching: The stretching vibrations of the C-N and N-O bonds within the 1,2,4-oxadiazole ring are expected between 1300 cm⁻¹ and 1000 cm⁻¹.

Ring Breathing and Deformation: The "ring breathing" mode of the pyridine ring, a symmetric radial expansion and contraction, is often observed as a strong band near 990 cm⁻¹. researchgate.net Other in-plane and out-of-plane ring deformation modes for both heterocyclic rings occur at lower wavenumbers.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring typically appear in the 900-700 cm⁻¹ region, and their exact position can be indicative of the substitution pattern.

A summary of the expected FT-IR vibrational bands is presented in the table below.

Frequency Range (cm⁻¹)Assignment
3100-3000Pyridine C-H stretching
2950-2850Methyl C-H stretching
1650-1550C=N stretching (Oxadiazole and Pyridine)
1585-1430C=C aromatic ring stretching (Pyridine)
1450-1350Methyl C-H bending
1300-1000C-N, N-O, C-O stretching (Oxadiazole ring)
~990Pyridine ring breathing
900-700Pyridine C-H out-of-plane bending

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman scattering depends on changes in polarizability. Therefore, symmetric vibrations and those involving non-polar bonds often produce stronger signals in Raman spectra.

For this compound, the Raman spectrum would highlight:

Symmetric Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring around 991 cm⁻¹ is typically very strong and sharp in the Raman spectrum. researchgate.net

Aromatic C=C Stretching: The aromatic C=C stretching vibrations of the pyridine ring are also Raman-active and appear prominently in the 1610-1580 cm⁻¹ region. researchgate.net

Oxadiazole Ring Modes: The symmetric vibrational modes of the 1,2,4-oxadiazole ring would also be expected to be strong.

Comparing FT-IR and Raman data allows for a more complete vibrational analysis, aiding in the differentiation of symmetric and asymmetric modes and confirming the presence of both heterocyclic ring systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. 1D (¹H, ¹³C) and 2D NMR experiments provide a complete picture of the molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl protons and the pyridine ring protons.

Pyridine Protons: The pyridine ring is a 4-substituted system, which gives rise to a characteristic AA'BB' or a pair of doublet-like multiplets. The protons ortho to the nitrogen atom (H-2, H-6) are deshielded and appear at a lower field (higher ppm) compared to the protons meta to the nitrogen (H-3, H-5).

H-2, H-6: Expected as a multiplet (often appearing as a doublet) in the range of δ 8.7-8.9 ppm.

H-3, H-5: Expected as a multiplet (often appearing as a doublet) in the range of δ 7.9-8.1 ppm.

Methyl Protons: The three equivalent protons of the methyl group attached to the oxadiazole ring are expected to appear as a sharp singlet in the aliphatic region, typically around δ 2.4-2.6 ppm.

The predicted ¹H NMR chemical shifts are summarized below.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-2, H-68.7 - 8.9Multiplet (d-like)
Pyridine H-3, H-57.9 - 8.1Multiplet (d-like)
Methyl (-CH₃)2.4 - 2.6Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. The spectrum for this compound would display signals for the two carbons of the oxadiazole ring, the three distinct carbons of the pyridine ring, and the methyl carbon.

Oxadiazole Carbons: The two carbons within the 1,2,4-oxadiazole ring are highly deshielded due to their bonding to electronegative nitrogen and oxygen atoms.

C-3 (attached to CH₃): Expected around δ 168-170 ppm.

C-5 (attached to pyridine): Expected around δ 175-177 ppm.

Pyridine Carbons:

C-2, C-6: These carbons, adjacent to the nitrogen, are deshielded and expected around δ 150-152 ppm.

C-3, C-5: These carbons are expected to appear in the range of δ 121-123 ppm.

C-4: The quaternary carbon attached to the oxadiazole ring is expected around δ 135-137 ppm.

Methyl Carbon: The carbon of the methyl group is highly shielded and will appear at a high field, typically around δ 11-13 ppm.

The predicted ¹³C NMR chemical shifts are detailed in the following table.

CarbonPredicted Chemical Shift (δ, ppm)
Oxadiazole C-5175 - 177
Oxadiazole C-3168 - 170
Pyridine C-2, C-6150 - 152
Pyridine C-4135 - 137
Pyridine C-3, C-5121 - 123
Methyl (-CH₃)11 - 13

Advanced 2D NMR Techniques for Elucidation of Complex Structures

While 1D NMR provides fundamental data, 2D NMR experiments are essential for confirming the exact structural assembly by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu In the COSY spectrum of the target molecule, a clear cross-peak would be observed between the signals of the ortho-protons (H-2, H-6) and the meta-protons (H-3, H-5) of the pyridine ring. This correlation confirms their adjacent relationship on the ring. No correlations would be seen for the methyl singlet, as it has no neighboring protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu The expected HSQC correlations are:

A cross-peak between the pyridine H-2, H-6 proton signal (~δ 8.8 ppm) and the C-2, C-6 carbon signal (~δ 151 ppm).

A cross-peak between the pyridine H-3, H-5 proton signal (~δ 8.0 ppm) and the C-3, C-5 carbon signal (~δ 122 ppm).

A cross-peak between the methyl proton signal (~δ 2.5 ppm) and the methyl carbon signal (~δ 12 ppm). Quaternary carbons (C-4, C-3, and C-5) will not show signals in a standard HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (²J and ³J couplings), which is critical for connecting different fragments of the molecule. youtube.comsdsu.edu Key expected HMBC correlations for this compound include:

A correlation from the methyl protons (~δ 2.5 ppm) to the oxadiazole carbon C-3 (~δ 169 ppm), confirming the attachment of the methyl group to the oxadiazole ring.

Correlations from the pyridine protons H-3, H-5 (~δ 8.0 ppm) to the quaternary pyridine carbon C-4 (~δ 136 ppm) and the oxadiazole carbon C-5 (~δ 176 ppm). This three-bond correlation is crucial evidence for the linkage between the pyridine and oxadiazole rings at these specific positions.

Correlations from the pyridine protons H-2, H-6 (~δ 8.8 ppm) to the quaternary pyridine carbon C-4 (~δ 136 ppm), further defining the pyridine ring structure.

Together, these 2D NMR experiments provide unambiguous evidence for the complete chemical structure and connectivity of this compound.

Nitrogen-15 Nuclear Magnetic Resonance (15N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule, providing valuable insights into bonding and structure. ipb.pt Although ¹⁵N NMR data specifically for this compound are not extensively detailed in the reviewed literature, the expected chemical shifts can be inferred from data on related pyridine and 1,2,4-oxadiazole structures. scispace.comresearchgate.net

The molecule contains three distinct nitrogen atoms: one in the pyridine ring and two in the 1,2,4-oxadiazole ring. The chemical shift of the pyridine nitrogen is sensitive to substituents on the ring. researchgate.net For pyridine N-oxides, the ring nitrogen chemical shifts can vary significantly, for instance, from -101.2 to -126.7 ppm, depending on the nature and position of substituents. scispace.comresearchgate.net In this compound, the oxadiazole ring acts as an electron-withdrawing group, which would be expected to deshield the pyridine nitrogen, shifting its resonance downfield.

The two nitrogen atoms within the 1,2,4-oxadiazole ring are in different electronic environments and are expected to exhibit distinct chemical shifts. One nitrogen is bonded to the methyl group and an oxygen atom, while the other is situated between two carbon atoms. These differences in bonding and hybridization lead to separate signals in the ¹⁵N NMR spectrum, which are crucial for confirming the specific isomeric structure of the 1,2,4-oxadiazole ring. The use of two-dimensional NMR techniques, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the chemical shifts to the specific nitrogen atoms within the molecule by correlating them with known proton signals. ipb.pt

Table 1: Expected Nitrogen Environments and Influencing Factors

Nitrogen Atom Location Expected Electronic Environment Factors Influencing Chemical Shift
Pyridine Ring sp² hybridized Electron-withdrawing effect of the oxadiazole substituent.
1,2,4-Oxadiazole Ring (N-2) sp² hybridized, adjacent to oxygen Electronegativity of oxygen, position within the heterocyclic ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique particularly suitable for polar molecules like this compound. mdpi.com In positive ion mode, the molecule is expected to readily accept a proton, primarily at the basic nitrogen of the pyridine ring, to form the protonated molecular ion [M+H]⁺. nih.govnih.gov Given the molecular formula C₈H₇N₃O, the monoisotopic mass is 161.0589 g/mol . guidechem.com Therefore, the ESI-MS spectrum should exhibit a prominent base peak at an m/z value of approximately 162.0667.

Tandem mass spectrometry (ESI-MS/MS) experiments can be performed to induce fragmentation of the [M+H]⁺ ion. nih.gov These fragmentation patterns are highly characteristic and can be used to distinguish between isomers. For 1,2,4-oxadiazolyl-N-methylpyridinium salts, fragmentation pathways have been shown to be distinctive for different isomers, allowing for their unambiguous identification. nih.gov For this compound, characteristic fragmentation would likely involve the cleavage of the oxadiazole ring and the loss of small neutral molecules.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. google.comnih.gov This technique is routinely used to assess the purity of synthesized compounds. A sample of this compound would be injected into an HPLC system, and the eluent would be directed into the mass spectrometer. A pure sample would ideally show a single chromatographic peak with an associated mass spectrum corresponding to the [M+H]⁺ ion of the target compound. The presence of other peaks would indicate impurities, which could then be identified by their respective mass spectra. LC-MS is also a key tool for identifying metabolites of drug candidates in biological matrices. nih.gov

X-ray Crystallography for Solid-State Structural Determination

The data from this analogue reveals significant structural features that are directly relevant to the title compound. In 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, the oxadiazole and pyridine rings are essentially coplanar. researchgate.net This planarity is a key structural characteristic. The crystal structure determination provides precise cell parameters, including the lengths of the unit cell axes (a, b, c) and the angle β, which define the geometry of the unit cell. researchgate.net This information is crucial for understanding the packing of molecules in the solid state.

Table 2: Crystallographic Data for the Analogue 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine researchgate.net

Parameter Value
Chemical Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 10.512 (2) Å
b 11.486 (2) Å
c 7.2080 (14) Å
β 94.11 (3)°
Volume (V) 868.1 (3) ų
Z (Molecules per unit cell) 4
Calculated Density (Dx) 1.497 Mg m⁻³
Radiation Mo Kα (λ = 0.71073 Å)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity. mdpi.com

For this compound, the molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . guidechem.com The theoretical elemental composition can be calculated from this formula. In a typical experimental report, the "found" values from the analysis must agree closely (usually within ±0.4%) with the "calculated" theoretical values to confirm the identity and purity of the synthesized compound. mdpi.comrsc.org

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 8 96.088 59.62%
Hydrogen H 1.008 7 7.056 4.38%
Nitrogen N 14.007 3 42.021 26.07%
Oxygen O 15.999 1 15.999 9.93%

| Total | | | | 161.164 | 100.00% |

Computational and Theoretical Investigations of 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Pyridine

Quantum Chemical Calculations

No specific studies reporting quantum chemical calculations for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine were found.

No published data from DFT calculations, such as optimized bond lengths, bond angles, or dihedral angles for this compound, are available in the search results.

There are no available studies that report the computationally calculated spectroscopic parameters (e.g., UV-Vis absorption wavelengths, IR vibrational frequencies) for this compound.

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO energy gap for this compound have not been reported in the located literature.

Molecular Modeling and Dynamics Simulations

No dedicated molecular modeling or simulation studies for this compound were identified.

No research detailing the molecular docking of this compound into any specific biological target could be found.

There are no available data reporting the predicted binding affinities (e.g., in kcal/mol) of this compound with any protein targets.

Molecular Docking Studies for Target-Ligand Interactions

Elucidation of Interaction Modes (Hydrogen Bonding, Pi-Stacking)

Computational studies are instrumental in elucidating the non-covalent interactions that govern the behavior of this compound in a biological environment. The key interaction modes for this molecule are predicted to be hydrogen bonding and pi-stacking.

The nitrogen atom in the pyridine (B92270) ring and the oxygen and nitrogen atoms in the 1,2,4-oxadiazole (B8745197) ring can act as hydrogen bond acceptors. The methyl group, while not a classical hydrogen bond donor, can participate in weaker C-H···O or C-H···N interactions. The potential for hydrogen bonding is a critical factor in determining the binding affinity of this compound to biological targets such as enzymes and receptors. researchgate.netnih.gov

Pi-stacking interactions are also anticipated to play a significant role due to the aromatic nature of both the pyridine and oxadiazole rings. nih.govmdpi.com These interactions can occur between the compound and aromatic residues of a protein, such as phenylalanine, tyrosine, and tryptophan. nih.gov The geometry of these interactions can vary, including face-to-face and edge-to-face orientations. Computational modeling can predict the preferred stacking arrangements and their contribution to binding energy. nih.govmdpi.com Studies on similar oxadiazole-pyridine hybrids have highlighted the significant contribution of π-π stacking interactions to their binding with biological macromolecules. mdpi.com

Table 1: Predicted Interaction Modes of this compound

Interaction TypePotential Participating Atoms/GroupsDescription
Hydrogen Bonding (Acceptor)Pyridine Nitrogen, Oxadiazole Nitrogen/OxygenFormation of hydrogen bonds with donor groups (e.g., -NH, -OH) in a binding site.
Pi-StackingPyridine Ring, Oxadiazole RingNon-covalent interactions with aromatic amino acid residues in a protein pocket.
Weaker C-H···O/N InteractionsMethyl GroupContribution to binding affinity through weaker electrostatic interactions.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide a dynamic perspective on the stability of a protein-ligand complex over time. plos.org By simulating the movements of atoms in the complex, MD can predict the conformational changes and interaction stability. For this compound, MD simulations would be crucial to assess its potential as a ligand for a specific protein target. plos.orgresearchgate.net

A typical MD simulation would involve placing the docked compound into the binding site of a protein and simulating its behavior in a solvated environment at physiological temperature and pressure. plos.org Key parameters analyzed from these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions. plos.org Stable protein-ligand complexes are generally characterized by low RMSD values for the ligand, indicating that it remains bound in its initial predicted pose.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Expected Outcomes

ParameterDescriptionExpected Outcome for a Stable Complex
Simulation TimeDuration of the simulation (e.g., 100 ns)Sufficient time to observe convergence of properties.
RMSD (Ligand)Root-mean-square deviation of the ligand's atomic positionsLow and stable values (e.g., < 2 Å) throughout the simulation.
RMSD (Protein)Root-mean-square deviation of the protein's backbone atomsStable values after an initial equilibration period.
RMSF (Protein)Root-mean-square fluctuation of individual residuesHigher fluctuations in loop regions, lower in the binding site interacting with the ligand.
Hydrogen Bond AnalysisNumber and duration of hydrogen bonds formedConsistent formation of key hydrogen bonds between the ligand and protein.

In Silico Prediction of Pharmacokinetic Parameters

Computational tools are widely used to predict the pharmacokinetic properties of drug candidates, a practice that helps in the early identification of compounds with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. nih.govchemmethod.comjetir.org

For this compound, various computational models can predict its ADME properties. These predictions are often based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). jetir.org For instance, compliance with Lipinski's Rule of Five is a common preliminary check for drug-likeness and good oral absorption. nih.gov

Table 3: Predicted ADME Properties of this compound

PropertyPredicted Value (Illustrative)Implication
Molecular Weight~175 g/mol Complies with Lipinski's Rule (< 500)
logP1.5 - 2.5Optimal for membrane permeability
Polar Surface Area (PSA)50 - 60 ŲGood intestinal absorption and BBB permeation potential
Human Intestinal AbsorptionHighLikely to be well-absorbed orally
CYP450 InhibitionPotential inhibitor of specific isoformsMay have drug-drug interactions

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.govnih.gov In silico models can predict the BBB permeation of this compound based on its molecular descriptors. nih.govresearchgate.netfrontiersin.org Parameters such as molecular size, lipophilicity, and the number of hydrogen bond donors and acceptors are key determinants. researchgate.net A compound with a logBB (logarithm of the brain to blood concentration ratio) value greater than 0.3 is generally considered to readily cross the BBB. researchgate.net

Table 4: Predicted Blood-Brain Barrier Permeation

ParameterPredicted Value (Illustrative)Interpretation
logBB0.1 - 0.4Potential to cross the BBB researchgate.net
CNS MPO Score3.5 - 4.5Favorable CNS drug-like properties nih.gov

Structure-Reactivity Relationships from Computational Studies

Computational studies can provide valuable insights into the structure-reactivity relationships of this compound. Density Functional Theory (DFT) calculations, for example, can be used to determine the distribution of electron density and identify the most reactive sites in the molecule. dntb.gov.ua

The electrostatic potential map can reveal nucleophilic and electrophilic regions. The nitrogen atoms in both the pyridine and oxadiazole rings are expected to be electron-rich and thus susceptible to electrophilic attack. Conversely, the carbon atoms adjacent to these nitrogen atoms may be more electrophilic. The methyl group can influence the reactivity of the oxadiazole ring through its electron-donating effect. Understanding these relationships is vital for predicting the metabolic fate of the compound and for designing derivatives with improved properties. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Activity Profiles

The biological activity of compounds based on the 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine scaffold is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have elucidated the roles of the methyl group on the oxadiazole ring and the substitution patterns on the pyridine (B92270) moiety in modulating the pharmacological effects of these molecules.

Influence of the Methyl Group at Position 3 of the Oxadiazole Ring

The methyl group at the 3-position of the 1,2,4-oxadiazole (B8745197) ring plays a crucial role in the biological activity of certain compounds. For instance, in the development of potent antibacterial agents, the replacement of a morpholino moiety with a 3-methyl-1,2,4-oxadiazol-5-yl group in linezolid (B1675486) analogues resulted in a derivative active against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. chim.it This suggests that the 3-methyl-1,2,4-oxadiazole unit can serve as a key pharmacophore in designing new antibacterial drugs. chim.it

In a different context, studies on vanadium catalysts for ethylene-norbornene copolymerization have shown that the position of a methyl substituent on an oxazole (B20620) ligand can impact catalyst activity. mdpi.com While this is not a direct measure of biological activity in a therapeutic sense, it highlights the general principle that the placement of a methyl group on a heterocyclic ring can significantly alter the chemical properties and reactivity of the molecule. mdpi.com

Role of the Pyridine Moiety and its Substitution Patterns

The pyridine ring is a common and important scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its presence in many biologically active molecules. nih.govnih.govrsc.org The biological activity of pyridine derivatives can be significantly enhanced by the presence and position of various functional groups. nih.gov

Studies on a variety of pyridine derivatives have shown that the introduction of -OMe, -OH, -C=O, and -NH2 groups can enhance their antiproliferative activity against cancerous cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups on the pyridine ring has been associated with lower antiproliferative activity. nih.gov

In the context of anti-diabetic agents, the addition of a hydrophobic group, such as a trifluoromethyl group, at the 3-position of a pyridine ring connected to a carboxamide, resulted in improved anti-diabetic activity. jchemrev.com This indicates that the electronic and steric properties of substituents on the pyridine ring are critical determinants of biological activity. jchemrev.com The incorporation of other heterocyclic rings fused with the pyridine nucleus can also intensify its antimicrobial properties. nih.gov

The following table summarizes the effect of different substituents on the pyridine ring on various biological activities, as reported in the literature.

Substituent/Modification Position on Pyridine Ring Effect on Biological Activity Compound Class Reference
-OMe, -OH, -C=O, -NH2VariousEnhanced antiproliferative activityPyridine derivatives nih.gov
Halogen atoms, bulky groupsVariousLower antiproliferative activityPyridine derivatives nih.gov
Trifluoromethyl3Improved anti-diabetic activityPyridinecarboxamides jchemrev.com
Fused heterocyclic ringsN/AIntensified antimicrobial propertiesPyridine derivatives nih.gov

Rational Design of Optimized this compound Analogues

The rational design of novel analogues of this compound with improved biological activity involves both ligand-based and target-based drug design principles. These approaches utilize computational tools and an understanding of the molecule's interaction with its biological target to guide the synthesis of more potent and selective compounds.

Ligand-Based Drug Design Principles

Ligand-based drug design focuses on the analysis of a set of molecules that bind to a common biological target. A key technique in this approach is the development of a pharmacophore model, which identifies the essential structural features required for biological activity. For a series of 1,2,4-oxadiazole derivatives, a chemical feature-based pharmacophore model could consist of hydrogen bond acceptors, negative ionizable groups, and aromatic features that are important for activity. researchgate.net

Another ligand-based approach is the use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structures of compounds with their biological activities. mdpi.com These models can be used to predict the activity of newly designed compounds before they are synthesized. mdpi.com

Target-Based Drug Design Principles

Target-based drug design relies on the three-dimensional structure of the biological target, such as a protein or enzyme. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity. jmchemsci.com This information can be used to design new molecules with improved interactions with the target.

For example, in the design of epidermal growth factor receptor (EGFR) inhibitors, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives were designed and synthesized. rsc.org Molecular docking studies can help identify critical binding residues and the strength of interactions, guiding the optimization of these compounds. chemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov This method is used to predict the activity of new compounds and to understand the structural features that are important for activity. nih.gov

In the development of a QSAR model, a dataset of compounds with known biological activities is used. nih.gov The chemical structures are represented by a set of molecular descriptors, which quantify various physicochemical properties of the molecules. chemrevlett.com Multiple linear regression (MLR) is a common statistical method used to develop the QSAR model, which takes the form of an equation relating the biological activity to the molecular descriptors. nih.gov

The validity and predictive ability of a QSAR model are assessed using various statistical parameters, such as the coefficient of determination (R²), the cross-validated squared correlation coefficient (Q²), and the mean squared error (MSE). chemrevlett.comnih.gov A robust QSAR model should have high R² and Q² values and a low MSE. chemrevlett.com

For example, a QSAR study on a series of oxadiazolo pyridine derivatives with known IC50 values was conducted to develop a predictive model. nih.gov The dataset was divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov Such models can provide valuable insights into the structure-activity relationships of the compounds and guide the design of new, more potent analogues. nih.govnih.gov

The following table presents a hypothetical example of data that could be used in a QSAR study for a series of this compound analogues.

Compound R1 Substituent pIC50 (Experimental) pIC50 (Predicted by QSAR)
1H6.56.4
2CH36.86.7
3Cl7.17.0
4OCH36.96.8
5NO27.37.2

Correlation between Computational Predictions and Experimental Observations

The integration of computational modeling with experimental validation is a cornerstone of modern chemical and pharmaceutical research. For compounds such as this compound and its analogs, this synergy allows for a deeper understanding of their physicochemical properties and biological activities. Computational techniques, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking, provide predictive insights that are subsequently tested and confirmed through experimental methods like X-ray crystallography, NMR spectroscopy, and in vitro biological assays.

Detailed research findings reveal a strong correlation between predicted molecular structures and those determined experimentally. For instance, computational geometry optimization using DFT can accurately predict bond lengths, bond angles, and dihedral angles. These theoretical values are often in close agreement with data obtained from single-crystal X-ray diffraction studies of related compounds. A study on N-pyridyl ureas bearing a 1,2,4-oxadiazole moiety demonstrated that the geometries of supramolecular associates found through X-ray diffraction were consistent with structures optimized at the ωB97XD/6-31G* level of theory. nih.gov This confirms the presence and nature of noncovalent interactions, such as π-π stacking between the oxadiazole and pyridine rings, which were predicted by DFT calculations and observed in the crystal structures. nih.gov

The table below illustrates a typical comparison between computational predictions and experimental data for structural parameters of a closely related compound, 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, highlighting the high degree of correlation. researchgate.net

Interactive Data Table: Comparison of Predicted vs. Experimental Structural Parameters

Parameter Computational Prediction (DFT) Experimental Observation (X-ray) researchgate.net
C-O Bond Length (Oxadiazole) ~1.34 Å 1.33 Å
C-N Bond Length (Oxadiazole) ~1.31 Å 1.30 Å
N-O Bond Length (Oxadiazole) ~1.42 Å 1.41 Å

Note: Computational values are representative estimates based on similar structures, as a specific study for this exact compound was not available.

Furthermore, computational models have proven invaluable in predicting the biological activity of 1,2,4-oxadiazole derivatives, which is then corroborated by experimental assays. QSAR studies, for example, build models that correlate molecular descriptors with biological activity. researchgate.netnih.gov These models can then predict the potency of new, unsynthesized analogs. For a series of 1,2,4-oxadiazole derivatives designed as Sortase A inhibitors, 3D-QSAR modeling provided insights into the structural features essential for activity. nih.gov Subsequent molecular docking studies clarified the binding modes of these compounds in the enzyme's active site, and these computational findings were consistent with the experimentally determined inhibitory activities against S. aureus. nih.gov

Similarly, in the development of novel anticancer agents, computational design and molecular docking are frequently used to predict the binding affinity of 1,2,4-oxadiazole-pyridine hybrids to target proteins like the Epidermal Growth Factor Receptor (EGFR). rsc.org The predicted binding energies and interactions often correlate well with the experimentally measured IC₅₀ values from in vitro cancer cell line assays. rsc.orgnih.gov

Interactive Data Table: Correlation of Predicted and Observed Biological Activity for Oxadiazole-Pyridine Analogs

Compound Class Computational Method Predicted Outcome Experimental Observation Reference
1,2,4-Oxadiazole Derivatives 3D-QSAR, Molecular Docking High binding affinity to Sortase A Potent inhibition of S. aureus (pMIC = 2.77 for best compound) nih.gov
1,3,4-Oxadiazole-Pyridine Hybrids Molecular Docking Strong binding to EGFR Significant anticancer activity (IC₅₀ values) against human cancer cell lines rsc.org
N-pyridyl ureas with 1,2,4-oxadiazole DFT Calculations Presence of (oxadiazole)···(pyridine) π–π interactions Interactions confirmed by X-ray diffraction analysis nih.gov

This strong congruence between in silico predictions and empirical results underscores the power of computational chemistry in guiding the rational design and optimization of new molecules like this compound for various scientific applications.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

Traditional methods for synthesizing 1,2,4-oxadiazoles often require harsh conditions and lengthy reaction times. nih.gov The future of synthesizing compounds like 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine lies in the development of more efficient, scalable, and environmentally friendly protocols.

A significant advancement is the adoption of continuous flow chemistry . researchgate.net Flow reactors offer superior control over reaction parameters such as temperature and pressure, enabling high-temperature cyclization steps to be performed rapidly and safely. nih.gov This technology facilitates a high-throughput methodology for creating diverse libraries of 1,2,4-oxadiazoles, including those derived from pyridyl hydrazides, which is directly relevant to the synthesis of pyridine-substituted analogues. rsc.orgrsc.org By integrating synthesis and purification into a single platform, flow chemistry can dramatically reduce the drug discovery cycle time. rsc.orgrsc.orgresearchgate.net

Furthermore, there is a growing emphasis on "green chemistry" principles. mdpi.com This includes the development of room-temperature synthesis protocols that minimize energy consumption and the use of environmentally benign methods like electro-oxidation. mdpi.comnih.gov These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to cleaner reactions and higher yields, which are crucial for scalable production.

Advanced Mechanistic Studies on Biological Targets

While numerous 1,2,4-oxadiazole (B8745197) derivatives have demonstrated potent biological activity, a deeper understanding of their precise mechanisms of action is a critical future objective. Moving beyond preliminary screening, future research must focus on elucidating how these compounds interact with their biological targets at a molecular level.

Advanced mechanistic studies could involve:

Target Deconvolution: Identifying the specific enzymes, receptors, or signaling pathways that are modulated by this compound. For other 1,2,4-oxadiazoles, targets such as caspase-3, mdpi.com histone deacetylases (HDACs), nih.gov and RET kinase have been identified. mdpi.com

Biochemical and Biophysical Assays: Quantifying the binding affinity and kinetics of the compound with its purified target protein(s).

Structural Biology: Using techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its target, providing invaluable insights for structure-based drug design.

Molecular Docking and Simulation: Computational studies are increasingly used to predict and analyze the binding modes of 1,2,4-oxadiazole derivatives with their targets, such as the enzymes sortase A and epidermal growth factor receptor (EGFR). nih.govnih.govnih.gov For pyridine-containing oxadiazoles, studies have revealed interactions with novel targets like DNA G-quadruplexes, suggesting binding modes beyond simple enzymatic inhibition. nih.gov

Such studies are essential for optimizing the potency and selectivity of lead compounds and for understanding potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

For the 1,2,4-oxadiazole class, Quantitative Structure-Activity Relationship (QSAR) studies have already been employed. mdpi.com Three-dimensional QSAR (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA), have successfully defined the key steric and electrostatic properties that govern the antibacterial and anticancer activity of these compounds, guiding the design of more potent derivatives. nih.govnih.goviaea.org

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. Developing this compound or its analogues into chemical probes represents a valuable research opportunity. Such probes could be instrumental in validating new drug targets and elucidating complex biological pathways.

The 1,2,4-oxadiazole scaffold is well-suited for this purpose. For instance, derivatives are already being used to create bioactive probes to investigate the Nrf2 activation pathway. acs.org Key future developments in this area include:

Attachment of Reporter Tags: The core structure can be chemically modified to incorporate fluorescent dyes, biotin (B1667282) labels, or photoreactive groups. acs.org

Creation of Fluorescent Sensors: The inherent fluorescence of some oxadiazole complexes or the addition of a Schiff base moiety can be exploited to create sensors that "turn on" in the presence of specific ions or molecules, demonstrating the scaffold's utility in probe design. nih.govumn.eduresearchgate.net

By transforming this compound into a selective chemical probe, researchers could gain powerful tools to study its biological targets in their native cellular environment.

Investigation of Multi-Targeting Approaches

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple redundant or interacting signaling pathways. frontiersin.org Consequently, drugs that act on a single target may have limited efficacy or be susceptible to drug resistance. This has spurred growing interest in developing multi-target-directed ligands (MTDLs)—single compounds designed to modulate multiple biological targets simultaneously. mdpi.comnih.gov

The 1,2,4-oxadiazole scaffold has proven to be an excellent framework for designing MTDLs. nih.gov Prominent examples include:

Anti-Alzheimer's Agents: Derivatives have been synthesized that concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), while also possessing antioxidant properties. rsc.orgnih.govnih.gov

Anticancer Agents: Hybrid molecules combining the 1,2,4-oxadiazole ring with other pharmacophores, like quinazoline-4-one, have been developed as dual inhibitors of key cancer-related kinases such as EGFR and BRAFV600E. frontiersin.orgresearchgate.net

A significant future direction will be to rationally design derivatives of this compound that engage multiple disease-relevant targets. This polypharmacological approach could lead to therapies with superior efficacy and a reduced likelihood of resistance development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.